Cas no 2639466-38-7 (methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate)

methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate 化学的及び物理的性質
名前と識別子
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- EN300-27733702
- 2639466-38-7
- methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate
-
- インチ: 1S/C11H13NO5S/c1-16-9-5-3-8(4-6-11(13)17-2)7-10(9)18(12,14)15/h3-7H,1-2H3,(H2,12,14,15)/b6-4+
- InChIKey: HGWKVUXRUWTBQA-GQCTYLIASA-N
- ほほえんだ: S(C1C=C(/C=C/C(=O)OC)C=CC=1OC)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 271.05144369g/mol
- どういたいしつりょう: 271.05144369g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 104Ų
methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27733702-10.0g |
methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |
2639466-38-7 | 95.0% | 10.0g |
$1900.0 | 2025-03-19 | |
Enamine | EN300-27733702-5.0g |
methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |
2639466-38-7 | 95.0% | 5.0g |
$1280.0 | 2025-03-19 | |
Enamine | EN300-27733702-0.1g |
methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |
2639466-38-7 | 95.0% | 0.1g |
$389.0 | 2025-03-19 | |
Enamine | EN300-27733702-0.25g |
methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |
2639466-38-7 | 95.0% | 0.25g |
$407.0 | 2025-03-19 | |
Enamine | EN300-27733702-1.0g |
methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |
2639466-38-7 | 95.0% | 1.0g |
$442.0 | 2025-03-19 | |
Enamine | EN300-27733702-0.5g |
methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |
2639466-38-7 | 95.0% | 0.5g |
$425.0 | 2025-03-19 | |
Enamine | EN300-27733702-0.05g |
methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |
2639466-38-7 | 95.0% | 0.05g |
$372.0 | 2025-03-19 | |
Enamine | EN300-27733702-2.5g |
methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate |
2639466-38-7 | 95.0% | 2.5g |
$867.0 | 2025-03-19 |
methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoateに関する追加情報
Exploring Methyl (2E)-3-(4-Methoxy-3-Sulfamoylphenyl)Prop-2-Enoate (CAS 2639466-38-7): Properties, Applications, and Market Insights
The compound methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate (CAS 2639466-38-7) is a specialized organic molecule with a unique structure that combines a sulfamoyl group, a methoxy substituent, and an α,β-unsaturated ester moiety. This combination of functional groups makes it an interesting subject for researchers in medicinal chemistry, material science, and synthetic applications. The E-configuration of the double bond in the prop-2-enoate segment is particularly noteworthy, as it influences the compound's reactivity and potential biological activity.
In recent years, the demand for sulfonamide derivatives like methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate has grown due to their versatility in drug discovery. Researchers are increasingly exploring sulfamoyl-containing compounds for their potential as enzyme inhibitors, particularly in targeting carbonic anhydrases and other metalloenzymes. The presence of the methoxy group at the para position relative to the sulfamoyl moiety may enhance the compound's bioavailability, a key consideration in modern pharmaceutical development.
The synthetic applications of CAS 2639466-38-7 extend beyond medicinal chemistry. Its α,β-unsaturated ester functionality makes it a valuable building block for Michael addition reactions, a fundamental transformation in organic synthesis. Many researchers are investigating how this compound could serve as a precursor for more complex molecular architectures, especially in the development of functional materials with tailored electronic properties. The growing interest in conjugated systems for organic electronics has brought renewed attention to such aryl-substituted acrylate derivatives.
From a spectroscopic perspective, methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate exhibits characteristic features that make it identifiable in complex mixtures. The sulfamoyl group typically shows distinct signals in both 1H and 13C NMR spectra, while the ester carbonyl and olefinic protons provide additional diagnostic peaks. These spectral signatures are crucial for quality control in synthetic procedures and for characterizing potential derivatives of this compound.
The stability profile of CAS 2639466-38-7 under various conditions is another area of practical importance. Preliminary studies suggest that the sulfamoyl group remains stable under neutral to slightly acidic conditions, while the methyl ester may be susceptible to hydrolysis under strongly basic conditions. This differential reactivity offers opportunities for selective transformations, a feature that synthetic chemists are increasingly exploiting in multi-step synthesis strategies.
In the context of green chemistry, researchers are examining solvent systems for the most efficient and environmentally benign processing of methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate. Recent trends favor water-ethanol mixtures or other biocompatible solvents that minimize environmental impact while maintaining high reaction yields. This aligns with the broader pharmaceutical industry's shift toward sustainable synthesis protocols.
The commercial availability of 2639466-38-7 has expanded in recent years, with several specialty chemical suppliers now offering this compound in research quantities. Pricing trends reflect the growing demand for sulfonamide intermediates in drug discovery programs, particularly those targeting neurological and metabolic disorders. Market analysts note increased interest from both academic and industrial research groups in this class of compounds.
Future research directions for methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate may include exploration of its photophysical properties, given the conjugated system present in its structure. There is emerging interest in whether such aryl acrylate derivatives could find applications in organic photovoltaics or as fluorescent probes for biological imaging. Additionally, the potential for creating metal-organic frameworks (MOFs) using this compound as a building block remains largely unexplored.
For researchers working with CAS 2639466-38-7, proper handling and storage recommendations typically include protection from moisture and storage at controlled room temperature. While not classified as highly hazardous, standard laboratory precautions for handling organic compounds should be observed. The compound's safety data sheet should be consulted for specific handling instructions and first aid measures.
The analytical characterization of methyl (2E)-3-(4-methoxy-3-sulfamoylphenyl)prop-2-enoate typically involves a combination of techniques including HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and various spectroscopic methods for structural verification. These quality control measures are particularly important when the compound is intended for use in biological screening or as a reference standard.
In conclusion, 2639466-38-7 represents an interesting case study in the intersection of medicinal chemistry and materials science. Its unique combination of functional groups offers multiple handles for chemical modification, making it a versatile intermediate in various research applications. As the scientific community continues to explore new applications for sulfonamide-containing compounds, the importance of well-characterized building blocks like this methyl acrylate derivative will likely continue to grow.
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